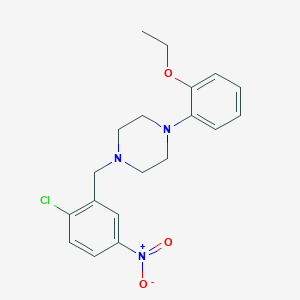![molecular formula C14H13NO3S B6090624 {4-[(2-thienylacetyl)amino]phenyl}acetic acid](/img/structure/B6090624.png)
{4-[(2-thienylacetyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-thienylacetyl)amino]phenyl}acetic acid, also known as TAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TAPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
{4-[(2-thienylacetyl)amino]phenyl}acetic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX activity, this compound reduces inflammation and inhibits the growth of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, this compound reduces the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
{4-[(2-thienylacetyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
未来方向
There are several future directions for research on {4-[(2-thienylacetyl)amino]phenyl}acetic acid. One area of interest is the development of this compound analogs with improved solubility and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of {4-[(2-thienylacetyl)amino]phenyl}acetic acid involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This is followed by the reaction of 2-thienyl chloride with 4-aminobenzoic acid to form the intermediate product, {4-[(2-thienyl)acetyl]amino}benzoic acid. Finally, the intermediate product is subjected to esterification with acetic anhydride to obtain the final product, this compound.
科学研究应用
{4-[(2-thienylacetyl)amino]phenyl}acetic acid has been extensively studied for its potential therapeutic properties in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(9-12-2-1-7-19-12)15-11-5-3-10(4-6-11)8-14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZBUGAWHFJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6090556.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![ethyl 4-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6090563.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)
![7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090570.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090575.png)
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)

![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)

![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B6090642.png)
![2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B6090648.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6090656.png)
